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molecular formula C7H3ClN2O2S B1294357 2-Chloro-6-nitrobenzothiazole CAS No. 2407-11-6

2-Chloro-6-nitrobenzothiazole

Cat. No. B1294357
M. Wt: 214.63 g/mol
InChI Key: KUCSJGBXJBQHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501421B2

Procedure details

A solution of NaNO2 (3.18 g, 46.1 mmol) in water was slowly added to a solution of 2-amino-6-nitro-benzothiazole (3.00 g, 15.4 mmol) in 85% H3PO4 over a period of 30 min at 0° C. The reaction solution was stirred for 1 hour and was gradually added to a solution of CuSO4 (7.61 g, 76.8 mmol) and NaCl (13.5 g, 230 mmol) in water over a 30 min period at 0° C. The resultant suspension was allowed to warm to room temperature, stirred until gas evolution ceased, diluted with water and extracted with CH2Cl2. The extracts were combined, dried over Na2SO4 and concentrated in vacuo to provide the title compound (3.15 g, 95%), characterized by NMR and mass spectral analyses.
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
13.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
7.61 g
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1.[Na+].[Cl-:19]>O.OP(O)(O)=O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:19][C:6]1[S:7][C:8]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1 |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
13.5 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
7.61 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until gas evolution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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